rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis
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Overview
Description
rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis is a heterocyclic compound that features a fused pyrrolo-oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of tosylmethyl isocyanide (TosMIC) in a one-pot reaction with aliphatic halides and aldehydes . This method allows for the preparation of 4,5-disubstituted oxazoles in high yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolo-oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce reduced pyrrolo-oxazole compounds.
Scientific Research Applications
rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis has several scientific research applications:
Mechanism of Action
The mechanism of action of rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis involves its interaction with specific molecular targets and pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to the colchicine site on tubulin is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2′,3′3,4]cyclohepta[1,2-d][1,2]oxazoles: These compounds also feature a fused pyrrolo-oxazole ring system and exhibit antimitotic activity.
Oxazole Derivatives: Various oxazole derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis is unique due to its specific stereochemistry and the presence of a methyl group at the 3-position. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C6H11ClN2O |
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Molecular Weight |
162.62 g/mol |
IUPAC Name |
(3aR,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-4-5-2-7-3-6(5)9-8-4;/h5-7H,2-3H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
OKIISTXZLJTMGJ-KGZKBUQUSA-N |
Isomeric SMILES |
CC1=NO[C@H]2[C@@H]1CNC2.Cl |
Canonical SMILES |
CC1=NOC2C1CNC2.Cl |
Origin of Product |
United States |
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